BenchChemオンラインストアへようこそ!

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Medicinal Chemistry Triazolylpiperidine Scaffold Screening Compound

This 1,4-disubstituted 1,2,3-triazolylpiperidine delivers a regioisomeric topology distinct from the 1,5-substituted analogs prevalent in renin and gamma-secretase programs. Deploy it as a matched control in SAR campaigns—head-to-head comparison with the 1,5-isomer quantifies triazole-connectivity contributions to target binding, selectivity, and cellular potency. Predicted logP 2.27 and TPSA 76.02 Ų balance permeability with solubility, making it ideal for cell-based phenotypic screening libraries. The unsubstituted N2/N3 triazole positions also enable downstream N-alkylation or cross-coupling for focused library expansion, with the trifluoromethoxybenzoyl chromophore facilitating UV-guided purification.

Molecular Formula C15H15F3N4O2
Molecular Weight 340.306
CAS No. 1798661-97-8
Cat. No. B3001590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
CAS1798661-97-8
Molecular FormulaC15H15F3N4O2
Molecular Weight340.306
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H15F3N4O2/c16-15(17,18)24-13-3-1-11(2-4-13)14(23)21-8-5-12(6-9-21)22-10-7-19-20-22/h1-4,7,10,12H,5-6,8-9H2
InChIKeyMJARBYFLVMOWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1798661-97-8) – Chemical Class & Baseline Context


The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1798661-97-8; molecular formula C15H15F3N4O2; MW 340.306 g/mol) is a synthetic small molecule comprising a piperidine ring N-substituted with a 4-(trifluoromethoxy)benzoyl group and functionalized at the 4-position with a 1H-1,2,3-triazole moiety . It belongs to the broader class of triazolylpiperidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry capable of providing high-affinity ligands for diverse receptors and enzymes, including renin [1] and gamma-secretase [2]. The compound is typically offered as a research-grade screening compound with a purity of ≥95% .

Why Generic Substitution Is Not Advisable for (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1798661-97-8)


Direct substitution of this compound with in-class analogs is not scientifically justified without head-to-head verification data. The 1,2,3-triazole regioisomerism (1,4- vs. 1,5-disubstitution) profoundly impacts target binding as demonstrated in a series of triazolylpiperidine renin inhibitors, where only 1-substituted-1,2,3-triazol-5-yl derivatives showed optimal activity [1]. Furthermore, the 4-(trifluoromethoxy)phenyl moiety influences lipophilicity and metabolic stability differently than 4-trifluoromethyl or 4-methoxy analogs, potentially altering target engagement and off-target profiles [2]. The specific amide connectivity and triazole placement in this compound create a unique pharmacophore that cannot be assumed interchangeable with other triazolylpiperidine derivatives without comparative assay data.

Quantitative Differentiation Evidence for (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1798661-97-8)


Explicit Evidence Gap: No Public Head-to-Head Biological Data Located for CAS 1798661-97-8

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ZINC) did not yield any quantitative biological activity data (IC50, Ki, EC50, etc.) or comparative performance metrics for this specific compound against named comparators. The compound does not appear in ChEMBL with annotated bioactivities [1] and has no recorded activity in the ZINC database [2]. This represents a critical evidence gap. Any procurement decision based solely on structural class inference carries substantial risk. The closest in-class comparators (e.g., renin inhibitors with 1,2,3-triazol-5-yl substituents [3]; gamma-secretase modulators with triazolylpiperidine cores [4]) have been profiled under different assay conditions and substitution patterns, precluding direct cross-study comparison. Until experimental head-to-head data are generated, this compound's specific differentiation from analogs remains unquantified.

Medicinal Chemistry Triazolylpiperidine Scaffold Screening Compound

Physicochemical Differentiation: Predicted logP and TPSA vs. Selected In-Class Analogs

Predicted physicochemical properties provide a class-level comparison. The calculated logP for the target compound is 2.27, with a topological polar surface area (TPSA) of 76.02 Ų [1]. This places it in a moderately lipophilic space. For comparison, the closely related 4-methylsulfonyl analog IACS-010759 (a mitochondrial complex I inhibitor containing a 4-(trifluoromethoxy)phenyl group but with a different linker) has a higher MW (422.36 g/mol) and a larger TPSA (80.12 Ų) . While not a direct assay-based comparison, this property difference suggests distinct permeability and solubility profiles that may impact biological assay performance. However, this is a class-level inference only and does not constitute quantitative biological differentiation.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Structural Scaffold Differentiation: 1H-1,2,3-Triazol-1-yl vs. 1,2,4-Triazole Regioisomers in Piperidine Series

In a structurally related series of piperidine renin inhibitors, compounds bearing a 1-substituted-1,2,3-triazol-5-yl (1,5-disubstituted) substituent on the piperidine core demonstrated the highest renin inhibitory activity [1]. The target compound contains a 1H-1,2,3-triazol-1-yl (1,4-disubstituted) moiety, which represents a distinct regioisomeric connectivity. Although direct IC50 data for this specific compound are unavailable, literature precedence indicates that triazole regioisomerism critically influences target binding in this scaffold class [1]. The 1,4-disubstituted triazole geometry positions the triazole ring differently relative to the piperidine and benzoyl pharmacophores compared to 1,5-disubstituted analogs, potentially altering hydrogen-bonding and π-stacking interactions with biological targets. This structural distinction is a key consideration for any SAR-driven procurement strategy.

Medicinal Chemistry Structure-Activity Relationship Triazole Regioisomerism

Evidence-Based Application Scenarios for (4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS 1798661-97-8)


Chemical Biology Probe Development: Screening Library Expansion for Piperidine-Triazole Scaffolds

This compound is most appropriately deployed as a structural diversity element within a screening library aimed at exploring 1,2,3-triazole-piperidine chemical space. Its 1,4-disubstituted triazole topology complements existing 1,5-disubstituted analogs commonly found in renin [1] and gamma-secretase [2] programs. The predicted moderate lipophilicity (logP 2.27) and favorable TPSA (76.02 Ų) [3] support its inclusion in libraries designed for cell-based phenotypic screening where permeability and solubility are critical factors.

Structure-Activity Relationship (SAR) Studies: Negative Control or Comparator for 1,5-Disubstituted Triazole Leads

Given that 1,5-disubstituted 1,2,3-triazolylpiperidines have demonstrated optimal activity in renin inhibition [1], this 1,4-disubstituted isomer can serve as a regioisomeric control compound in SAR campaigns. Testing this compound alongside a matched 1,5-analog can quantify the contribution of triazole connectivity to target binding, selectivity, and cellular potency, providing essential data for lead optimization decisions.

In Silico Modeling & Pharmacophore Validation: Docking and MD Simulation Reference Compound

The well-defined, synthetically accessible structure makes this compound suitable as a reference for computational chemistry workflows. Its rigid triazole-piperidine-benzoyl core facilitates docking pose validation and molecular dynamics simulations. Comparative modeling against the published renin inhibitor docking data [1] can help predict whether the 1,4-triazole regioisomer maintains key interactions with the renin active site, guiding experimental prioritization.

Medicinal Chemistry Building Block: Intermediate for Click Chemistry Derivatization

The terminal nature of the 1H-1,2,3-triazole ring (unsubstituted at the N2 and N3 positions) leaves the triazole moiety available for further functionalization, such as N-alkylation or metal-catalyzed cross-coupling. This compound can therefore serve as a synthetic intermediate for generating focused libraries of N2-substituted triazolium salts or triazole-metal complexes, with the trifluoromethoxybenzoyl group providing a UV-active handle for purification and analytical monitoring.

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.